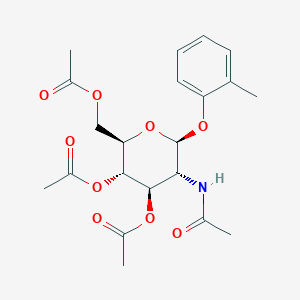
Acétate de 2-(2,5-dioxopyrrolidin-1-yl)éthyle
Vue d'ensemble
Description
2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate is a useful research compound. Its molecular formula is C8H11NO4 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de médicaments anticonvulsifs
Acétate de 2-(2,5-dioxopyrrolidin-1-yl)éthyle: a été étudié pour son potentiel dans le développement de nouveaux médicaments anticonvulsifs. Les chercheurs ont synthétisé une série de dérivés hybrides de pyrrolidine-2,5-dione présentant de puissantes propriétés anticonvulsives. Ces composés ont démontré une activité à large spectre dans des modèles de crises animales, tels que le test de choc électroshock maximal (MES) et le modèle de crise psychomotrice à 6 Hz . Les dérivés ont également montré une efficacité dans des modèles de douleur, indiquant leur potentiel d'utilisation dans le traitement de la douleur neuropathique .
Gestion de la douleur
L'efficacité du composé dans les modèles de douleur, tels que le test de la formaline de la douleur tonique et le modèle de douleur induite par la capsaïcine, suggère son application dans la gestion de la douleur. Sa capacité à atténuer la douleur neuropathique induite par l'oxaliplatine chez la souris le positionne comme un candidat pour de nouvelles recherches dans le traitement de la douleur chronique .
Recherche sur les troubles neurologiques
Compte tenu de ses résultats prometteurs dans les modèles d'épilepsie, This compound pourrait jouer un rôle essentiel dans la recherche sur les troubles neurologiques. Il pourrait contribuer à comprendre la physiopathologie de l'épilepsie et d'autres affections neurologiques associées .
Études d'inhibition des canaux calciques
Le composé a été associé à l'inhibition des courants calciques médiés par les canaux Cav 1.2 (de type L). Ce mécanisme est crucial pour la transmission des signaux dans le système nerveux et pourrait être une cible pour diverses maladies neurologiques .
Évaluation de la stabilité métabolique
Le composé a montré une grande stabilité métabolique sur les microsomes hépatiques humains, ce qui est un facteur important dans le développement de médicaments. Sa stabilité suggère un taux de métabolisation plus faible, ce qui pourrait entraîner une durée d'action plus longue dans les applications thérapeutiques .
Analyse des interactions avec le cytochrome P450
This compound: présente une inhibition relativement faible des isoformes CYP3A4, CYP2D6 et CYP2C9 du cytochrome P450. Cette propriété est essentielle pour prédire les interactions médicamenteuses et peut aider au développement de médicaments ayant moins d'effets secondaires .
Conjugué anticorps-médicament (ADC)
Le composé est un lieur cliquable potentiel pour la conjugaison anticorps-médicament (ADC), une technologie utilisée dans les thérapies anticancéreuses ciblées. Ses propriétés structurales peuvent permettre le développement d'ADC plus stables et plus efficaces .
Candidat à un médicament antiépileptique à large spectre
Les recherches indiquent que les dérivés de This compound pourraient servir de candidats à des médicaments antiépileptiques à large spectre. Cette application est particulièrement pertinente compte tenu du niveau élevé de résistance aux médicaments dans le traitement de l'épilepsie .
Mécanisme D'action
Target of Action
Related compounds have been shown to interact withcalcium currents mediated by Cav 1.2 (L-type) channels .
Mode of Action
It’s suggested that the compound may function through theinhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This interaction could lead to changes in cellular signaling and function.
Biochemical Pathways
The inhibition of cav 12 (L-type) channels can impact a variety of cellular processes, including muscle contraction, hormone secretion, and neuronal signaling .
Pharmacokinetics
Related compounds have demonstratedhigh metabolic stability on human liver microsomes , negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . These properties suggest a favorable bioavailability profile.
Result of Action
Related compounds have shown potent anticonvulsant properties and efficacy in pain models . These effects are likely due to the compound’s interaction with Cav 1.2 (L-type) channels.
Analyse Biochimique
Biochemical Properties
It is known that this compound has a molecular weight of 183.165
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate vary with different dosages in animal models .
Transport and Distribution
It is unclear if there are any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-6(10)13-5-4-9-7(11)2-3-8(9)12/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUSSQMGOYSNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556829 | |
| Record name | 2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28833-81-0 | |
| Record name | 2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1628375.png)

![1-{[(2,4-Dichlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628378.png)




![5-Ethyl-7-methylbenzo[B]carbazole](/img/structure/B1628385.png)



